2,3-Diphenylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with two phenyl groups at the 2 and 3 positions. [, , , , , , , , , , , , , , , , , , , ] While its biological activity has been explored, this report focuses on its role in materials science, coordination chemistry, and synthetic organic chemistry.
The synthesis of 2,3-diphenylpyrazine can be achieved through several methods. One notable synthesis route involves the following steps:
The molecular structure of 2,3-diphenylpyrazine features a pyrazine ring with two phenyl substituents at the 2 and 3 positions. Key structural details include:
2,3-Diphenylpyrazine participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2,3-diphenylpyrazine often involves interactions at a molecular level that can affect biological systems or materials:
The physical and chemical properties of 2,3-diphenylpyrazine include:
2,3-Diphenylpyrazine has several scientific applications:
2,3-Diphenylpyrazine possesses the systematic molecular formula C₁₆H₁₂N₂, indicating sixteen carbon atoms, twelve hydrogen atoms, and two nitrogen atoms per molecule. This composition yields a precise molecular weight of 232.28 g/mol, as confirmed through mass spectrometric analysis [2] [8]. According to International Union of Pure and Applied Chemistry (IUPAC) conventions, the compound is systematically named as 2,3-diphenylpyrazine, unambiguously defining the positions of the two phenyl substituents on the six-membered heterocyclic pyrazine ring [3]. The compound is registered under Chemical Abstracts Service (CAS) number 1588-89-2, providing a unique identifier for global chemical databases and regulatory tracking. Alternative designations include NSC 54144 (National Service Center identifier) and various supplier catalog codes (e.g., sc-266005), though these are not recognized as systematic chemical names [2] [8].
Table 1: Fundamental Chemical Identifiers of 2,3-Diphenylpyrazine
Property | Value | Reference Source |
---|---|---|
Molecular Formula | C₁₆H₁₂N₂ | [2] [3] |
Molecular Weight | 232.28 g/mol | [2] [8] |
IUPAC Name | 2,3-Diphenylpyrazine | [3] [8] |
CAS Registry Number | 1588-89-2 | [2] [9] |
Other Identifiers | NSC 54144; sc-266005; FDB010968 | [2] [3] |
The molecular architecture of 2,3-diphenylpyrazine comprises a central pyrazine ring—a six-membered aromatic heterocycle—with phenyl substituents attached at the adjacent 2 and 3 positions. This arrangement creates a symmetrical, twisted molecular conformation wherein the dihedral angle between the pyrazine ring and the attached phenyl groups significantly influences the compound's electronic properties and intermolecular interactions [3] [9]. X-ray crystallographic studies reveal that the pyrazine ring adopts a planar configuration with characteristic bond lengths of 1.340 Å for carbon-nitrogen bonds and 1.400 Å for carbon-carbon bonds, consistent with electron delocalization across the heteroaromatic system [9].
The compound belongs to the broader class of phenylpyrazines, distinguished by the presence of both nitrogen heteroatoms and aromatic phenyl substituents. This electronic configuration renders the pyrazine ring electron-deficient, enabling charge-transfer interactions with electron-rich species. The molecule contains no hydrogen bond donors but features two hydrogen bond acceptors (the pyrazine nitrogen atoms), contributing to a polar surface area of 25.78 Ų that moderately influences solubility and biomolecular recognition [3]. The structural rigidity imposed by the aromatic systems restricts rotational freedom, with only two rotatable bonds (the C-phenyl bonds), while the extended π-system facilitates stacking interactions in solid-state configurations and when interacting with biological targets [3].
Table 2: Structural and Electronic Properties of 2,3-Diphenylpyrazine
Structural Parameter | Value | Significance |
---|---|---|
Heterocyclic System | Pyrazine ring | Electron-deficient aromatic core |
Ring Substituents | Phenyl at C2 and C3 | Extends conjugation, enhances lipophilicity |
Rotatable Bonds | 2 | Molecular flexibility |
Hydrogen Bond Acceptors | 2 (pyrazine N atoms) | Biomolecular recognition capability |
Polar Surface Area | 25.78 Ų | Membrane permeability predictor |
Aromatic Rings | 3 (2 phenyl + 1 pyrazine) | Stacking interactions potential |
The precise historical origin of 2,3-diphenylpyrazine remains somewhat obscure in the available scientific literature, though its first synthesis likely occurred during mid-20th century investigations into heterocyclic chemistry. The compound was formally registered in the Chemical Abstracts Service database under the identifier 1588-89-2, establishing its existence within the chemical lexicon, but detailed historical accounts of its initial preparation are limited [2] [8]. Early scientific interest in this compound appears to have emerged from broader research on phenyl-substituted heterocycles, which gained momentum during the 1950s-1970s as researchers explored electron-transport materials and pharmaceutical precursors.
The compound entered the public scientific record through its inclusion in the FooDB database (entry FDB010968) in 2010, indicating recognition of its potential occurrence in natural products or relevance to food chemistry, though it is primarily considered a synthetic compound [3]. While the original synthetic route was not explicitly documented in contemporary sources, modern approaches typically involve condensation reactions of α-dicarbonyl compounds with diamines under oxidative conditions, or transition-metal catalyzed coupling methodologies [8]. The absence of prominent historical references suggests 2,3-diphenylpyrazine initially served as a structural motif in basic chemical research rather than as a compound of immediate technological significance—a status that has evolved considerably with recent pharmacological investigations [6].
In organic synthesis, 2,3-diphenylpyrazine functions as a privileged building block for constructing complex molecular architectures. Its structural features—including the electron-deficient heterocycle and aromatic substituents—enable diverse chemical transformations such as electrophilic substitution, metal-catalyzed cross-coupling, and nucleophilic addition, making it particularly valuable for creating extended π-systems in materials chemistry [8]. The compound’s predictable reactivity and stability under various reaction conditions have established it as a versatile precursor for synthesizing advanced materials with tailored electronic properties, including potential applications in organic semiconductors and light-emitting devices [5].
Within medicinal chemistry, 2,3-diphenylpyrazine has gained substantial attention as a pharmacophore scaffold in targeted cancer therapeutics. This significance is exemplified by groundbreaking research published in ACS Figshare (2023), where structural derivatives demonstrated potent inhibition of the Skp2-Cks1 protein-protein interaction—a promising anticancer target [6]. The lead compound 14i, derived from 2,3-diphenylpyrazine, exhibited impressive biological activity with half-maximal inhibitory concentration (IC₅₀) values of 2.8 μM against Skp2-Cks1 binding, and cellular IC₅₀ values of 4.8 μM and 7.0 μM in PC-3 (prostate cancer) and MGC-803 (gastric cancer) cell lines, respectively. Notably, this derivative demonstrated significant in vivo antitumor efficacy in xenograft mouse models without observable toxicity, validating the 2,3-diphenylpyrazine scaffold as a promising platform for oncology drug development [6].
The compound exemplifies modern trends in heterocyclic medicinal chemistry, where aromatic ring systems balance target affinity with favorable physicochemical properties. With calculated logP values of 3.6 (indicating moderate lipophilicity) and compliance with Lipinski's Rule of Five parameters (molecular weight <500, hydrogen bond acceptors <10, hydrogen bond donors <5), 2,3-diphenylpyrazine derivatives exhibit promising drug-like properties [3] [7]. As articulated in Nature Communications (2023), contemporary medicinal chemistry increasingly exploits such "beyond Rule of Five" chemical spaces for challenging targets, where 2,3-diphenylpyrazine's balanced properties position it advantageously for development into proteolysis-targeting chimeras (PROTACs) and other next-generation modalities [7].
Table 3: Pharmaceutical Significance of 2,3-Diphenylpyrazine Derivatives
Biological Activity | Derivative | Key Findings | Reference |
---|---|---|---|
Skp2-Cks1 Interaction Inhibitor | Compound 14i | IC₅₀ = 2.8 μM; anticancer activity in vitro and in vivo | [6] |
Anticancer Agent (PC-3 cells) | Compound 14i | IC₅₀ = 4.8 μM; significant tumor growth inhibition | [6] |
Anticancer Agent (MGC-803 cells) | Compound 14i | IC₅₀ = 7.0 μM; no observed toxicity in vivo | [6] |
Drug-like Properties | Core scaffold | Compliant with Rule of Five; logP = 3.6 | [3] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: